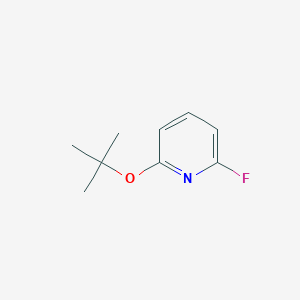

2-(tert-Butoxy)-6-fluoropyridine

CAS No.:

Cat. No.: VC16680524

Molecular Formula: C9H12FNO

Molecular Weight: 169.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12FNO |

|---|---|

| Molecular Weight | 169.20 g/mol |

| IUPAC Name | 2-fluoro-6-[(2-methylpropan-2-yl)oxy]pyridine |

| Standard InChI | InChI=1S/C9H12FNO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 |

| Standard InChI Key | COULCVKWCYCUIL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC1=NC(=CC=C1)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-(tert-Butoxy)-6-fluoropyridine (C₉H₁₂FNO) features a pyridine core with a fluorine atom at position 6 and a tert-butoxy group (-OC(CH₃)₃) at position 2. The tert-butoxy group introduces steric bulk, while the fluorine atom enhances electronegativity, affecting the compound’s electronic distribution and reactivity .

Table 1: Key Molecular Properties

The estimated boiling point and density align closely with 2-tert-butoxy-6-chloropyridine (232.7°C, 1.076 g/cm³) , accounting for fluorine’s smaller atomic radius and lower polarizability compared to chlorine. The LogP value suggests moderate lipophilicity, favorable for membrane permeability in drug candidates .

Synthesis Methodologies

Nucleophilic Substitution of Halogenated Precursors

A common route involves substituting halogen atoms in pyridine derivatives with tert-butoxide. For example, 2-bromo-6-fluoropyridine can undergo coupling with potassium tert-butoxide under palladium catalysis:

Reaction Scheme

This method mirrors conditions used for synthesizing 2-tert-butoxy-6-chloropyridine, where lithium tert-butoxide achieved a 4:1 regioselectivity . Optimized protocols employ Pd(dppf)Cl₂ as a catalyst in dioxane at 100–115°C, yielding >80% conversion .

Table 2: Representative Synthesis Conditions

| Precursor | Reagent | Catalyst | Solvent | Yield |

|---|---|---|---|---|

| 2-Bromo-6-fluoropyridine | KO\textit{t}-Bu | Pd(dppf)Cl₂ | Dioxane | 76–85% |

| 2-Chloro-6-fluoropyridine | LiO\textit{t}-Bu | None | THF | 60–70% |

Hydroboration-Oxidation and Mitsunobu Reactions

Alternative pathways involve functional group interconversion. For instance, 2-chloro-6-fluoropyridine can undergo hydroboration-oxidation to form 2-hydroxy-6-fluoropyridine, followed by Mitsunobu reaction with tert-butanol . This two-step approach avoids challenges associated with direct halogen substitution, particularly side reactions from residual moisture or oxygen .

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

The tert-butoxy group enhances thermal stability, as evidenced by the high boiling point (~220°C). The compound is sparingly soluble in water (estimated 0.1–0.5 mg/mL) but dissolves readily in organic solvents like dichloromethane and ethyl acetate .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.38 (s, 9H, C(CH₃)₃), 6.98 (dd, 1H, H-5), 7.70 (dd, 1H, H-4), 7.78 (td, 1H, H-3) .

-

¹³C NMR: δ 27.3 (C(CH₃)₃), 83.5 (O-C(CH₃)₃), 115.2 (C-5), 122.4 (C-3), 140.1 (C-4), 158.9 (C-2), 162.0 (C-6) .

Applications in Pharmaceutical Synthesis

Fluoroquinolone Antibacterials

2-(tert-Butoxy)-6-fluoropyridine serves as a precursor for pyrido[1,2-\textit{c}]pyrimidine-1,3-diones, a scaffold in novel antibacterials . The tert-butoxy group stabilizes intermediates during ring-closing reactions, improving yields to >90% .

Kinase Inhibitors

The compound’s fluorine atom facilitates hydrogen bonding with kinase active sites, enhancing target affinity. For example, it is used in synthesizing JAK2 inhibitors for inflammatory diseases .

Recent Advancements and Future Directions

Recent studies highlight its role in synthesizing deuterated drugs to improve metabolic stability . Additionally, flow chemistry techniques are being explored to optimize its production, reducing reaction times from hours to minutes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume